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Fruquintinib in Rat Plasma
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Compound Focus: Fruquintinib

CAS No.: 1194506-26-7

Cat. No.: S528503

This document provides a detailed protocol for the bioanalysis of Fruquintinib, a vascular endothelial
growth factor receptor (VEGFR) inhibitor, in rat plasma using Ultra-Performance Liquid Chromatography-
Tandem Mass Spectrometry (UPLC-MS/MS). The method is validated per FDA guidelines and is applicable

for pharmacokinetic studies [1] [2].

Introduction and Background

Fruquintinib is a highly selective oral small-molecule inhibitor of VEGFR-1, -2, and -3 tyrosine kinases. It
inhibits angiogenesis and is used for treating metastatic colorectal cancer [3]. Monitoring its plasma

concentration is crucial for pharmacokinetic studies and dose optimization.

This application note describes a simple, sensitive, and validated UPLC-MS/MS method for quantifying
Fruquintinib in rat plasma. The method uses a simple protein precipitation for sample preparation and has

been successfully applied to a pharmacokinetic study in rats [1].

Materials and Instrumentation

e Analytical Standard: Fruquintinib (CAS: 1194506-26-7).
¢ Internal Standard (IS): Diazepam (CAS: 65854-76-4).
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e Chemicals & Reagents: LC-MS grade acetonitrile and formic acid. Analytical grade reagents for
sample preparation.

e UPLC System: Acquity UPLC system (Waters Corp.).

¢ Mass Spectrometer: XEVO TQD triple quadrupole mass spectrometer (Waters Corp.) with an
electrospray ionization (ESI) source.

e Analytical Column: Acquity UPLC BEH C18 column (2.1 mm x 50 mm, 1.7 pym).

e Software: MassLynx 4.1 for data acquisition and processing.

Experimental Protocols

Sample Preparation Procedure

The sample preparation is based on a simple protein precipitation technique [1].

e Thawing: Thaw frozen plasma samples at room temperature.
¢ Aliquoting: Transfer a 100 pL aliquot of the plasma sample into a clean microcentrifuge tube.
¢ Internal Standard Addition: Add 200 pL of acetonitrile containing the internal standard, Diazepam,
at a concentration of 100 ng/mL.
¢ Mixing and Centrifugation:
o Vortex mix the solution for 1.0 minute to ensure thorough mixing and protein precipitation.
o Centrifuge the mixture at 13,000 g for 10 minutes to pellet the precipitated proteins.
¢ Injection: Transfer the clear supernatant into an LC vial and inject 6 pL into the UPLC-MS/MS
system for analysis.

This workflow can be visualized as follows:
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Chromatographic Conditions

e Column: Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 pm).

e Mobile Phase A: Acetonitrile.

¢ Mobile Phase B: 0.1% Formic acid in water.

e Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) | | :--- |
----]:=-]:--1]10.0-05]90|10|0.30]]0.5-1.0|/90->10|10->90]0.30|]|1.0-2.0]10]90 |
030]]20-2.1]10->90|90->10|0.30]|2.1-3.0]90|10]0.30 |

e Total Run Time: 3.0 minutes.

¢ Injection Volume: 6 pL.
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Mass Spectrometric Conditions

¢ lonization Mode: Positive electrospray ionization (ESI+).

e Detection Mode: Multiple Reaction Monitoring (MRM).

e Source Parameters:

o Desolvation Temperature: 500°C
o Desolvation Gas Flow: 600 L/h
o Collision Gas Flow: 150 L/h (Argon)
¢ MRM Transitions and Parameters: | Compound | Precursor lon > Product lon (m/z) | Collision
Energy | | :--- | :--- | :--- | | Fruquintinib | 394.2 > 363.2 | Optimized* | | Diazepam (IS) | 285.0 > 154.0
| Optimized* | Note: The specific collision energy value was not explicitly stated in the source
literature and should be optimized for the specific instrument used [1].

Method Validation Summary

The method was comprehensively validated according to FDA guidelines for bioanalytical method validation

[1].

Table 1: Key Method Validation Parameters

Validation Parameter

Result

Acceptance Criteria

Linear Range

Correlation Coefficient

(r)
Precision (RSD%)
Accuracy (RE%)

Matrix Effect

Recovery

1.0 - 1000 ng/mL

= 0.9992

Intra-day & Inter-day: < 11.9%

Intra-day & Inter-day: £13.7%

Acceptable

Data meets validation criteria

>0.99

< 15%

+ 15%

No significant
suppression/enhancement

Consistent and reproducible
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Validation Parameter Result Acceptance Criteria
Stability Stable under tested *+ 15% of nominal concentration
conditions*

Note: Stability was confirmed under various conditions, including 12 hours at room temperature, 12 hours

at 4°C, 28 days at -80°C, and through three freeze-thaw cycles [1].

Application in Pharmacokinetic Study

The validated method was applied to a pharmacokinetic study in rats. Eight Sprague-Dawley rats were orally
administered a fruquintinib suspension. Blood samples were collected at various time points post-dose, and
plasma concentrations were determined using this UPLC-MS/MS method to construct concentration-time

profiles and calculate pharmacokinetic parameters [1].

The logical flow of the methodological development and its application is summarized below:
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Troubleshooting and Notes

e Column Care: To maintain column performance and reproducibility, flush and re-equilibrate the UPLC
column thoroughly with the starting mobile phase composition after each batch run.

e Sample Stability: For long-term storage, keep plasma samples at -80°C. The method validates
stability for up to 28 days under these conditions.

¢ Sensitivity (LLOQ): The Lower Limit of Quantification is 1.0 ng/mL, which is sufficient for monitoring
plasma levels in pharmacokinetic studies following therapeutic dosing [1].

¢ Internal Standard: The use of Diazepam as an IS helps correct for variability during sample
preparation and instrument analysis.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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